molecular formula C22H19BrN2O3S B11106787 O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate

Cat. No.: B11106787
M. Wt: 471.4 g/mol
InChI Key: GVKTXAVGKWSZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate is a complex organic compound with a unique structure that includes bromophenyl, carbamoyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-bromophenyl isocyanate, which is then reacted with 4-aminophenyl to form the carbamoyl intermediate. This intermediate is further reacted with 4-methoxyphenylmethyl isothiocyanate to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)-N-methylcarbamothioate

InChI

InChI=1S/C22H19BrN2O3S/c1-25(18-8-12-19(27-2)13-9-18)22(29)28-20-10-6-15(7-11-20)21(26)24-17-5-3-4-16(23)14-17/h3-14H,1-2H3,(H,24,26)

InChI Key

GVKTXAVGKWSZAG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.